molecular formula C24H30N2O3S B12354369 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12354369
M. Wt: 426.6 g/mol
InChI Key: WAMRCUBIGSBZQJ-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step procedures. One common method involves the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions. This process is carried out in the presence of sodium bromide as an electrolyte and brominating agent at room temperature in isopropyl alcohol (i-PrOH) as a solvent .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as the use of electrosynthesis, are increasingly favored due to their energy efficiency and reduced use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of enzymes or receptors, modulation of signaling pathways, and induction of cellular responses. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C24H30N2O3S

Molecular Weight

426.6 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C24H30N2O3S/c1-2-15-12-16-22(28)18(24-25-19-8-4-5-9-20(19)30-24)14-29-23(16)17(21(15)27)13-26-10-6-3-7-11-26/h4-5,8-9,14-17,21,23,27H,2-3,6-7,10-13H2,1H3

InChI Key

WAMRCUBIGSBZQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2C(C(C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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